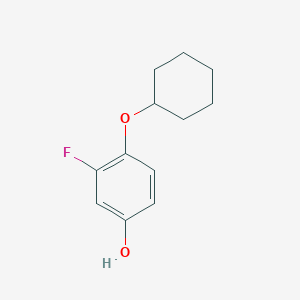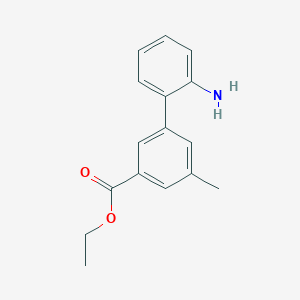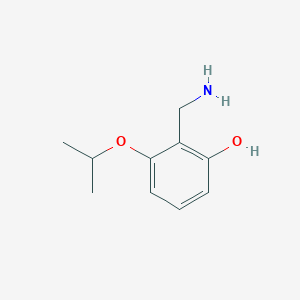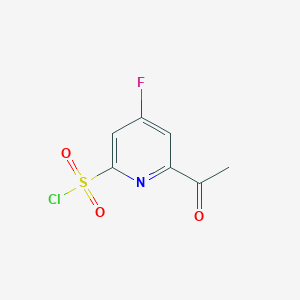
Ethyl (5-amino-4-chloropyridin-2-YL)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (5-amino-4-chloropyridin-2-YL)acetate is a heterocyclic organic compound that contains a pyridine ring substituted with an amino group at the 5-position and a chlorine atom at the 4-position The ethyl acetate group is attached to the 2-position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (5-amino-4-chloropyridin-2-YL)acetate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-chloro-2-nitropyridine.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Esterification: The resulting 5-amino-4-chloropyridine is then reacted with ethyl bromoacetate in the presence of a base like potassium carbonate to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems might be used to ensure consistent production.
化学反応の分析
Types of Reactions
Ethyl (5-amino-4-chloropyridin-2-YL)acetate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced further to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of 5-amino-4-substituted pyridine derivatives.
Oxidation: Formation of 5-nitro-4-chloropyridin-2-YL acetate.
Reduction: Formation of 5-amino-4-chloropyridin-2-YL alcohol.
Hydrolysis: Formation of 5-amino-4-chloropyridin-2-YL acetic acid.
科学的研究の応用
Ethyl (5-amino-4-chloropyridin-2-YL)acetate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands.
Industrial Applications: It is used in the development of agrochemicals and dyes.
作用機序
The mechanism of action of Ethyl (5-amino-4-chloropyridin-2-YL)acetate depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved would vary based on the specific derivative and its intended use.
類似化合物との比較
Similar Compounds
- Ethyl (5-amino-4-bromopyridin-2-YL)acetate
- Ethyl (5-amino-4-fluoropyridin-2-YL)acetate
- Ethyl (5-amino-4-iodopyridin-2-YL)acetate
Uniqueness
Ethyl (5-amino-4-chloropyridin-2-YL)acetate is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate for the synthesis of diverse compounds.
特性
分子式 |
C9H11ClN2O2 |
|---|---|
分子量 |
214.65 g/mol |
IUPAC名 |
ethyl 2-(5-amino-4-chloropyridin-2-yl)acetate |
InChI |
InChI=1S/C9H11ClN2O2/c1-2-14-9(13)4-6-3-7(10)8(11)5-12-6/h3,5H,2,4,11H2,1H3 |
InChIキー |
ZPVXERYTPXFMPI-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1=CC(=C(C=N1)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-YL)methanamine](/img/structure/B14847920.png)

![2-Iodo-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine](/img/structure/B14847935.png)
![1-[2-Acetyl-6-(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B14847938.png)







